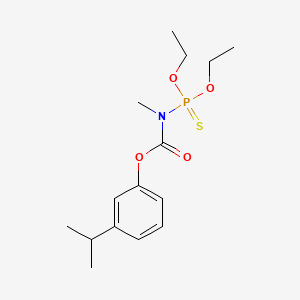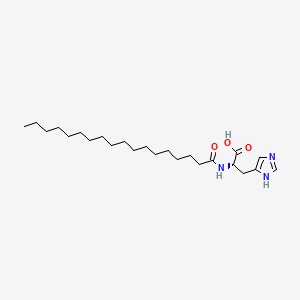
Obicetrapib
Descripción general
Descripción
Obicetrapib es un inhibidor experimental de la proteína de transferencia de éster de colesterol que se destina principalmente al tratamiento de la dislipidemia. La dislipidemia es una condición caracterizada por niveles anormales de lípidos en la sangre, lo que puede llevar a enfermedades cardiovasculares. This compound funciona inhibiendo la proteína de transferencia de éster de colesterol, que juega un papel en la transferencia de colesterol de la lipoproteína de alta densidad a la lipoproteína de baja densidad y la lipoproteína de muy baja densidad .
Aplicaciones Científicas De Investigación
Obicetrapib tiene varias aplicaciones de investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria. En química, se estudia por sus propiedades químicas únicas y su potencial como compuesto principal para el desarrollo de nuevos fármacos. En biología, se utiliza para investigar el papel de la proteína de transferencia de éster de colesterol en el metabolismo de los lípidos y las enfermedades cardiovasculares. En medicina, this compound se está desarrollando como un posible tratamiento para la dislipidemia y la enfermedad cardiovascular aterosclerótica. Ha mostrado resultados prometedores en ensayos clínicos, reduciendo significativamente el colesterol de lipoproteínas de baja densidad y aumentando los niveles de colesterol de lipoproteínas de alta densidad .
Mecanismo De Acción
Obicetrapib ejerce sus efectos inhibiendo la actividad de la proteína de transferencia de éster de colesterol. Esta inhibición evita la transferencia de colesterol de la lipoproteína de alta densidad a la lipoproteína de baja densidad y la lipoproteína de muy baja densidad, lo que resulta en niveles aumentados de colesterol de lipoproteínas de alta densidad y niveles disminuidos de colesterol de lipoproteínas de baja densidad. Los objetivos moleculares de this compound incluyen la proteína de transferencia de éster de colesterol y varias vías involucradas en el metabolismo de los lípidos .
Análisis Bioquímico
Biochemical Properties
Obicetrapib is a selective CETP inhibitor . CETP is a plasma glycoprotein secreted by the liver that mediates the bidirectional transfer of cholesteryl esters and triglycerides between high-density lipoprotein (HDL), very low-density lipoprotein (VLDL), and low-density lipoprotein (LDL) particles . By inhibiting CETP, this compound reduces these exchanges, resulting in increased concentrations of cholesterol in HDL and decreased concentrations of cholesterol in apolipoprotein (Apo) B-containing particles, i.e., VLDL and LDL .
Cellular Effects
This compound has been shown to have significant effects on lipid and lipoprotein levels in cells. It significantly reduces low-density lipoprotein cholesterol (LDL-C), non-high-density lipoprotein cholesterol (non-HDL-C), apolipoprotein B, total LDL particles, small LDL particles, small, dense LDL-C, and lipoprotein (a), and increases HDL-C . By its ability to elevate HDL, this compound increases cholesterol efflux from cells, a process which may mitigate the risk of certain diseases .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of CETP, a plasma glycoprotein that mediates the bidirectional transfer of cholesteryl esters and triglycerides between different lipoprotein particles . By inhibiting CETP, this compound reduces these exchanges, leading to increased concentrations of cholesterol in HDL and decreased concentrations of cholesterol in Apo B-containing particles .
Temporal Effects in Laboratory Settings
In a randomized, double-blind, placebo-controlled trial in dyslipidaemic patients, treatment with this compound for an 8-week period significantly reduced LDL-C concentration (by up to 51%), and increased HDL-C concentration . The effects of this compound were well-tolerated and showed an acceptable safety profile .
Metabolic Pathways
This compound is involved in the lipid metabolism pathway, specifically in the transfer of cholesteryl esters and triglycerides between different lipoprotein particles . By inhibiting CETP, this compound disrupts these exchanges, affecting the concentrations of cholesterol in different lipoproteins .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not explicitly documented. Given its role as a CETP inhibitor, it can be inferred that it may interact with lipoprotein particles in the bloodstream .
Subcellular Localization
The specific subcellular localization of this compound is not documented. As a CETP inhibitor, it is likely to interact with lipoprotein particles in the bloodstream .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis de Obicetrapib implica múltiples pasos, incluida la formación de un derivado de tetrahidroquinolina con una estructura de pirimidina y etoxocarbonilo. La ruta sintética típicamente involucra el uso de varios reactivos y catalizadores para lograr las transformaciones químicas deseadas. Los detalles específicos sobre las condiciones de reacción y los reactivos utilizados en la síntesis de this compound son propietarios y no se divulgan públicamente .
Métodos de Producción Industrial: La producción industrial de this compound probablemente implicaría escalar el proceso de síntesis de laboratorio a una escala mayor. Esto requeriría la optimización de las condiciones de reacción, los métodos de purificación y las medidas de control de calidad para garantizar la producción constante de this compound de alta pureza. Los métodos exactos utilizados en la producción industrial son propietarios y no están disponibles públicamente .
Análisis De Reacciones Químicas
Tipos de Reacciones: Obicetrapib experimenta varias reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución. Estas reacciones son esenciales para la síntesis y modificación del compuesto para lograr las propiedades farmacológicas deseadas .
Reactivos y Condiciones Comunes: Los reactivos comunes utilizados en la síntesis y modificación de this compound incluyen agentes oxidantes, agentes reductores y varios catalizadores. Las condiciones específicas para estas reacciones, como la temperatura, la presión y el solvente, se optimizan para lograr el mayor rendimiento y pureza del compuesto .
Principales Productos Formados: Los principales productos formados a partir de las reacciones químicas que involucran this compound son intermedios y compuestos finales con la actividad farmacológica deseada. Estos productos se purifican y caracterizan para garantizar su idoneidad para el desarrollo y el uso clínico posteriores .
Comparación Con Compuestos Similares
Obicetrapib se compara con otros inhibidores de la proteína de transferencia de éster de colesterol, como anacetrapib y evacetrapib. En comparación con estos compuestos, this compound ha mostrado una mayor potencia en la reducción de la actividad de la proteína de transferencia de éster de colesterol y la mejora de los perfiles lipídicos. Esta mayor potencia se atribuye a su estructura química única, que incluye un derivado de tetrahidroquinolina con una estructura de pirimidina y etoxocarbonilo .
Compuestos Similares:- Anacetrapib
- Evacetrapib
- Dalcetrapib
Estos compuestos comparten un mecanismo de acción similar pero difieren en sus estructuras químicas y propiedades farmacológicas .
Propiedades
IUPAC Name |
4-[2-[[3,5-bis(trifluoromethyl)phenyl]methyl-[(2R,4S)-1-ethoxycarbonyl-2-ethyl-6-(trifluoromethyl)-3,4-dihydro-2H-quinolin-4-yl]amino]pyrimidin-5-yl]oxybutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H31F9N4O5/c1-3-22-14-26(24-13-19(30(33,34)35)7-8-25(24)45(22)29(48)49-4-2)44(28-42-15-23(16-43-28)50-9-5-6-27(46)47)17-18-10-20(31(36,37)38)12-21(11-18)32(39,40)41/h7-8,10-13,15-16,22,26H,3-6,9,14,17H2,1-2H3,(H,46,47)/t22-,26+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRWORBQAOQVYBJ-GJZUVCINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC(C2=C(N1C(=O)OCC)C=CC(=C2)C(F)(F)F)N(CC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=NC=C(C=N4)OCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1C[C@@H](C2=C(N1C(=O)OCC)C=CC(=C2)C(F)(F)F)N(CC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=NC=C(C=N4)OCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H31F9N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
722.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
866399-87-3 | |
| Record name | Obicetrapib [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0866399873 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Obicetrapib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14890 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | OBICETRAPIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8O74K609HN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Sodium 2-(5-hydroxy-8,9-dihydro-5H-benzo[7]annulen-6(7H)-ylidene)acetate](/img/structure/B1677002.png)






![7-[Phenyl-(quinolin-8-ylamino)methyl]quinolin-8-ol](/img/structure/B1677015.png)




